Cas no 2229596-71-6 (2-(2-fluoro-4-methylphenyl)-2-methyloxirane)
2-(2-fluoro-4-methylphenyl)-2-methyloxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluoro-4-methylphenyl)-2-methyloxirane
- EN300-1784925
- 2229596-71-6
-
- Inchi: 1S/C10H11FO/c1-7-3-4-8(9(11)5-7)10(2)6-12-10/h3-5H,6H2,1-2H3
- InChI Key: ZBOUMHJZKZCRRD-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1C1(C)CO1
Computed Properties
- Exact Mass: 166.079393132g/mol
- Monoisotopic Mass: 166.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 12.5Ų
2-(2-fluoro-4-methylphenyl)-2-methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784925-1g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-5g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-10g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-0.05g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-0.1g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-0.25g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-0.5g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-1.0g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1784925-2.5g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1784925-5.0g |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane |
2229596-71-6 | 5g |
$2858.0 | 2023-06-02 |
2-(2-fluoro-4-methylphenyl)-2-methyloxirane Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-(2-fluoro-4-methylphenyl)-2-methyloxirane
Introduction to Compound with CAS No. 2229596-71-6 and Product Name: 2-(2-fluoro-4-methylphenyl)-2-methyloxirane
The compound identified by the CAS number 2229596-71-6 and the product name 2-(2-fluoro-4-methylphenyl)-2-methyloxirane represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluoro group at the 2-position and a methyl substituent at the 4-position of the phenyl ring, combined with an oxirane (epoxide) ring, contributes to its distinct chemical behavior and reactivity.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. The fluoro group in 2-(2-fluoro-4-methylphenyl)-2-methyloxirane is no exception, offering a promising scaffold for designing novel therapeutic agents. This compound exemplifies how strategic functionalization can lead to the development of molecules with improved pharmacological properties.
The oxirane ring in the molecular structure of 2-(2-fluoro-4-methylphenyl)-2-methyloxirane is another critical feature that contributes to its chemical versatility. Epoxides are known for their reactivity in nucleophilic substitution reactions, making them valuable intermediates in synthetic organic chemistry. The presence of this functional group opens up numerous possibilities for further derivatization and modification, enabling chemists to tailor the compound’s properties for specific applications.
Recent studies have highlighted the importance of fluoro-aryl oxiranes in medicinal chemistry. These compounds have been explored as intermediates in the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The combination of a fluoro group and an oxirane ring provides a unique chemical profile that can be exploited to develop drugs with enhanced efficacy and reduced side effects. For instance, fluorinated epoxides have shown promise in targeting specific enzymes and receptors involved in disease pathways.
The structural motif of 2-(2-fluoro-4-methylphenyl)-2-methyloxirane aligns well with current trends in drug discovery, where there is a growing emphasis on designing molecules with high selectivity and potency. The methyl substituent at the 4-position of the phenyl ring further influences the compound’s electronic properties, potentially affecting its interactions with biological targets. This fine-tuning of substituents allows for precise control over the molecule’s pharmacokinetic and pharmacodynamic profiles.
In academic research, 2-(2-fluoro-4-methylphenyl)-2-methyloxirane has been utilized as a building block for more complex scaffolds. Its reactivity as an epoxide enables the formation of various functional groups through nucleophilic opening, leading to diverse derivatives. These derivatives can then be screened for biological activity across multiple assays, providing insights into their potential therapeutic uses. The compound’s versatility makes it a valuable tool for chemists investigating new drug candidates.
The synthesis of 2-(2-fluoro-4-methylphenyl)-2-methyloxirane involves sophisticated organic transformations that highlight advancements in synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated epoxidation have been employed to construct the desired framework efficiently. These synthetic strategies not only demonstrate the compound’s accessibility but also showcase the broader capabilities of modern organic chemistry.
From a computational chemistry perspective, understanding the electronic structure and reactivity of 2-(2-fluoro-4-methylphenyl)-2-methyloxirane is crucial for rational drug design. Molecular modeling studies have been instrumental in predicting how this compound interacts with biological targets at the atomic level. Such insights are invaluable for optimizing its pharmacological properties and guiding future synthetic efforts.
The potential applications of fluoro-aryl oxiranes extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Their unique reactivity allows for the development of novel polymers and specialty chemicals with tailored properties. As research continues to uncover new uses for these compounds, their significance in various scientific disciplines is likely to grow.
In conclusion, 2229596-71-6, identified as (CAS No.), represents a promising chemical entity with significant potential in drug development and industrial applications. The combination of structural features such as the fluoro, methyl, and oxirane groups makes it a versatile molecule that can be further explored for its therapeutic benefits. As advancements in synthetic chemistry and computational methods continue to evolve, compounds like this are poised to play a crucial role in shaping the future of medicinal chemistry.
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